molecular formula C18H22N2O3 B5172299 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA

1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA

Cat. No.: B5172299
M. Wt: 314.4 g/mol
InChI Key: CWEXWNRCWXMWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA is a synthetic organic compound characterized by the presence of a urea group attached to a phenethyl and tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA typically involves the reaction of 3,4-dimethoxyphenethylamine with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    Mescaline: A compound with a similar phenethylamine backbone but additional methoxy groups.

Uniqueness: 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-O-TOLYL-UREA is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-6-4-5-7-15(13)20-18(21)19-11-10-14-8-9-16(22-2)17(12-14)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXWNRCWXMWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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